molecular formula C4H4ClMgN B14478006 Magnesium, chloro-1H-pyrrol-1-yl- CAS No. 66202-46-8

Magnesium, chloro-1H-pyrrol-1-yl-

Cat. No.: B14478006
CAS No.: 66202-46-8
M. Wt: 125.84 g/mol
InChI Key: YZUTWJDHXYNRFI-UHFFFAOYSA-M
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Description

Magnesium, chloro-1H-pyrrol-1-yl-, with the molecular formula C4H4ClMgN and CAS Number 15971804, is a specialized organomagnesium compound classified as a Grignard reagent. These reagents are indispensable in synthetic organic chemistry for their ability to form carbon-carbon bonds, a fundamental step in constructing complex molecular architectures. This compound features a pyrrolyl magnesium group, making it a valuable building block for introducing nitrogen-containing heterocycles into target molecules. Its primary research applications include serving as a nucleophile in addition reactions to carbonyl compounds (such as aldehydes, ketones, and esters) and in cross-coupling reactions to synthesize novel pharmaceuticals, agrochemicals, and organic materials. Researchers value this compound for its role in exploring new synthetic pathways and developing compounds with potential biological activity. As a highly reactive chemical, it is moisture- and air-sensitive and requires handling under inert atmospheres like argon or nitrogen. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) during handling.

Properties

CAS No.

66202-46-8

Molecular Formula

C4H4ClMgN

Molecular Weight

125.84 g/mol

IUPAC Name

magnesium;pyrrol-1-ide;chloride

InChI

InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

YZUTWJDHXYNRFI-UHFFFAOYSA-M

Canonical SMILES

C1=C[N-]C=C1.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium, chloro-1H-pyrrol-1-yl- typically involves the reaction of magnesium with chloro-1H-pyrrole. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in the presence of an ether solvent to form a Grignard reagent. This reagent can then react with chloro-1H-pyrrole to form the desired compound.

Industrial Production Methods

Industrial production of Magnesium, chloro-1H-pyrrol-1-yl- often involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process typically involves the use of high-purity magnesium and chloro-1H-pyrrole, along with anhydrous ether solvents to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro-1H-pyrrol-1-yl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

    Reduction: It can be reduced to form magnesium metal and chloro-1H-pyrrole.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Magnesium oxide and various organic by-products.

    Reduction: Magnesium metal and chloro-1H-pyrrole.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Magnesium, chloro-1H-pyrrol-1-yl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the study of metalloproteins and enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Magnesium, chloro-1H-pyrrol-1-yl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

  • Grignard Reagents (e.g., CH₃MgCl): Traditional Grignard reagents exhibit high nucleophilicity but are moisture-sensitive.
  • Magnesium Sulfate (MgSO₄): A widely used inorganic magnesium compound (referenced in medical applications, as seen in ’s survey on anesthesia ). Unlike the organometallic "Magnesium, chloro-1H-pyrrol-1-yl-", MgSO₄ is ionic, water-soluble, and non-reactive in organic synthesis, highlighting the functional dichotomy between medicinal and synthetic magnesium compounds.
  • Magnesium Chloride (MgCl₂): As a simple salt, MgCl₂ lacks the organic ligands present in "Magnesium, chloro-1H-pyrrol-1-yl-", making it unsuitable for organometallic reactions. However, its high abundance and low cost (implied by ’s production data ) contrast with the niche, specialized production of organomagnesium derivatives.

Production Trends

highlights global magnesium compound production from 1913–2015, dominated by industrial salts (MgO, MgCl₂) and medical-grade MgSO₄ .

Data Tables

Table 1: Key Properties of Selected Magnesium Compounds

Compound Type Reactivity Primary Applications Production Scale (Relative)
Magnesium, chloro-1H-pyrrol-1-yl- Organometallic Moderate Catalysis, Synthesis Low (Specialized)
MgSO₄ Inorganic salt Non-reactive Medicine, Agriculture High
CH₃MgCl (Grignard) Organometallic High Organic synthesis Moderate
MgCl₂ Inorganic salt Low Industrial processes Very High

Table 2: Global Production Trends (1913–2015)

Year Range Dominant Compounds Notes
1913–1950 MgO, MgCl₂ Early industrial uses
1950–2000 MgSO₄, Mg(OH)₂ Expansion in medical applications
2000–2015 High-purity Mg salts Growth in pharmaceuticals

Research Findings and Gaps

  • Synthetic Utility : The pyrrole ligand’s electronic effects warrant further exploration for catalytic applications, contrasting with the well-documented uses of MgSO₄ in medicine .
  • Production Challenges: ’s data underscores the industrial dominance of inorganic magnesium compounds, leaving organomagnesium derivatives understudied in large-scale contexts .

Q & A

Q. What synthetic routes are effective for preparing Magnesium, chloro-1H-pyrrol-1-yl-, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves reacting magnesium chloride with pyrrolyl ligands in ethereal solvents under inert atmospheres. Key parameters include stoichiometric ratios (e.g., 1:1 Mg:ligand), temperature control (0–25°C), and solvent choice (THF or glymes) to stabilize the complex. Evidence from magnesium chloride coordination studies in ethereal media highlights the importance of solvent polarity in minimizing side reactions . Yield optimization may require iterative adjustments to reaction time and purification via recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing Magnesium, chloro-1H-pyrrol-1-yl-?

  • Methodological Answer :
  • FTIR : Identifies ligand coordination via shifts in N–Mg and C–Cl vibrational modes.
  • NMR (¹H/¹³C) : Resolves pyrrolyl proton environments and confirms ligand integrity.
  • Elemental Analysis : Quantifies Mg and Cl content; the silver chloride turbidimetric method (GB/T 13748.18-2005) is standardized for chlorine determination in magnesium complexes .
  • X-ray Diffraction : Resolves crystal structure; SHELX software is widely used for refinement, though challenges arise with low-resolution data or twinned crystals .

Q. How can researchers assess the solubility and stability of Magnesium, chloro-1H-pyrrol-1-yl- in different solvents?

  • Methodological Answer : Conduct gravimetric or UV-Vis solubility assays in aprotic solvents (e.g., DMSO, THF) under controlled humidity. Stability tests should monitor decomposition via periodic NMR or HPLC over 24–72 hours. Evidence from electrolyte studies suggests that moisture-free environments and chelating additives (e.g., crown ethers) enhance stability in polar solvents .

Advanced Research Questions

Q. What factors influence the electrochemical behavior of Magnesium, chloro-1H-pyrrol-1-yl- in non-aqueous battery electrolytes, and how can interfacial stability be improved?

  • Methodological Answer : The Mg²⁺ desolvation barrier and ligand dissociation kinetics dictate redox efficiency. Cyclic voltammetry (CV) and impedance spectroscopy (EIS) are critical for evaluating overpotential and charge-transfer resistance. Studies on Mg-ion electrolytes recommend using weakly coordinating anions (e.g., TFSI⁻) and optimizing salt concentration (0.5–1.0 M) to mitigate passivation .

Q. How do computational models align with experimental data for the electronic structure of Magnesium, chloro-1H-pyrrol-1-yl- derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals and Mg–ligand bond lengths. Validation against X-ray crystallographic data (refined via SHELXL ) reveals discrepancies in solvated vs. unsolvated structures. Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for non-covalent interactions .

Q. What experimental strategies address contradictions in reported solubility and reactivity data for Magnesium, chloro-1H-pyrrol-1-yl-?

  • Methodological Answer : Discrepancies often arise from variations in solvent purity, trace water content, or measurement techniques. Standardized protocols (e.g., ASTM methods) for solvent drying and inert-atmosphere handling are critical. Replicate studies using multiple characterization tools (e.g., DSC for thermal stability, ICP-OES for Mg quantification) enhance reproducibility .

Q. How does the ligand geometry of pyrrolyl derivatives affect the catalytic activity of Magnesium, chloro-1H-pyrrol-1-yl- in cross-coupling reactions?

  • Methodological Answer : Steric hindrance from substituents on the pyrrolyl ring modulates catalytic sites. Kinetic studies (e.g., monitoring reaction rates via GC-MS) paired with XAS (X-ray Absorption Spectroscopy) can correlate ligand structure with Mg center accessibility. Evidence from organometallic catalysis highlights planar ligand arrangements as favorable for substrate binding .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD + NMR) and report solvent purity, humidity, and instrumentation parameters.
  • Experimental Design : For reproducibility, pre-dry solvents over molecular sieves and use Schlenk-line techniques for air-sensitive reactions .

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